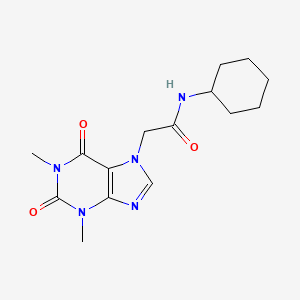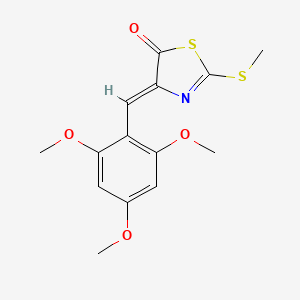
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as CPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it a promising candidate for drug development.
Mechanism of Action
CPP acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. It has been found to bind to the receptor and inhibit its activity, leading to an increase in the release of dopamine and norepinephrine. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an improvement in mood and behavior. CPP has also been found to have analgesic properties, which may be due to its ability to modulate the activity of opioid receptors. Additionally, CPP has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP is its selectivity for the 5-HT1A receptor, which allows for more specific targeting of this receptor subtype. This can be useful in the study of the role of serotonin receptors in various physiological and pathological processes. However, one limitation of CPP is its relatively low potency, which may require higher doses for effective inhibition of the 5-HT1A receptor.
Future Directions
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective analogs of CPP for use in drug development. Additionally, further studies are needed to elucidate the exact mechanisms of action of CPP and its effects on various physiological processes.
Synthesis Methods
CPP can be synthesized using a variety of methods, including the reaction of 2-chloropyrimidine with cyclopentylamine followed by reaction with piperazinecarbothioamide. Another method involves the reaction of 2-pyrimidinylpiperazine with cyclopentanone followed by reaction with thiosemicarbazide.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and analgesic properties. CPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Studies have shown that CPP can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJIGJDVXLHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)
![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)

![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)